hydroxylamine;phosphoric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

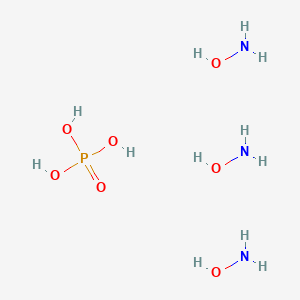

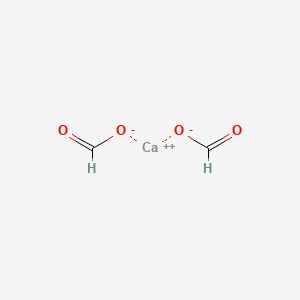

Hydroxylamine;phosphoric acid is a compound that combines hydroxylamine (NH₂OH) and phosphoric acid (H₃PO₄). Hydroxylamine is an inorganic compound that is typically found in aqueous solutions due to its hygroscopic nature. It is a white crystalline solid and is known for its role as an intermediate in various industrial processes . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in fertilizers, food additives, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxylamine is commonly produced by the hydroxylamine-phosphate-oxime (HPO) process. This process involves the hydrogenation of an ammonium nitrate solution in the presence of phosphoric acid . The reaction conditions typically include a catalyst and controlled temperature and pressure to ensure the efficient production of hydroxylamine.

Industrial Production Methods: The industrial production of hydroxylamine often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another method used, which involves the reduction of nitrous acid with sulfur dioxide in the presence of water . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms . The reaction of hydroxylamine with aldehydes or ketones produces oximes .

Common Reagents and Conditions: Common reagents used in reactions with hydroxylamine include alkylating agents, aldehydes, and ketones. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .

Major Products Formed: The major products formed from reactions involving hydroxylamine include oximes, hydroxamic acids, and substituted hydroxylamines .

Scientific Research Applications

Hydroxylamine;phosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and in the synthesis of various organic compounds . In biology, hydroxylamine derivatives are used as inhibitors of enzymes and in the study of metabolic pathways . In medicine, hydroxylamine derivatives have been explored as potential antibacterial agents due to their ability to inhibit bacterial ribonucleotide reductase . In industry, hydroxylamine is used in the production of caprolactam, which is a precursor to Nylon-6 .

Mechanism of Action

The mechanism by which hydroxylamine exerts its effects involves its ability to act as a reducing agent and to form stable complexes with metal ions. In biological systems, hydroxylamine derivatives inhibit the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and can reduce the biomass of bacterial biofilms .

Comparison with Similar Compounds

Hydroxylamine is similar to other nitrogen-containing compounds such as ammonia (NH₃) and hydrazine (N₂H₄). hydroxylamine is unique in its ability to form stable oximes with aldehydes and ketones . Other similar compounds include hydroxylammonium chloride and hydroxylammonium sulfate, which are salts of hydroxylamine . These compounds share similar chemical properties but differ in their solubility and stability .

Properties

Molecular Formula |

H12N3O7P |

|---|---|

Molecular Weight |

197.09 g/mol |

IUPAC Name |

hydroxylamine;phosphoric acid |

InChI |

InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4) |

InChI Key |

XBUFCZMOAHHGMX-UHFFFAOYSA-N |

Canonical SMILES |

NO.NO.NO.OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)

![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)

![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)